5,5'-Dimethyldipyrromethane

描述

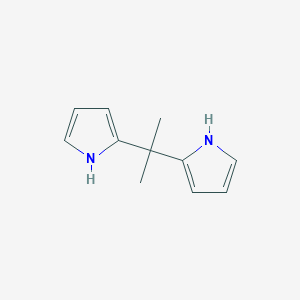

5,5’-Dimethyldipyrromethane: is an organic compound with the molecular formula C11H14N2 . It is a derivative of dipyrromethane, characterized by the presence of two methyl groups attached to the pyrrole rings. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5,5’-Dimethyldipyrromethane typically involves the reaction of pyrrole with acetone in the presence of an acid catalyst. One common method includes the use of trifluoroacetic acid as a catalyst. The reaction is carried out at room temperature (25°C) for about 30 minutes. The process involves the following steps :

- In a dried round-bottom flask, add distilled water as the solvent.

- Add acetone (1.46 mL, 20 mmol) and pyrrole (2.78 mL, 40 mmol).

- Slowly add trifluoroacetic acid (0.20 mL, 2.69 mmol) dropwise.

- Stir the reaction mixture at 25°C for 30 minutes.

- After completion, extract the product using ethyl acetate and purify it through silica gel chromatography.

Industrial Production Methods:

Industrial production methods for 5,5’-Dimethyldipyrromethane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

化学反应分析

Types of Reactions:

5,5’-Dimethyldipyrromethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding dipyrromethene derivatives.

Reduction: Reduction reactions can convert it into more reduced forms of dipyrromethane.

Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

Oxidation: Dipyrromethene derivatives.

Reduction: Reduced dipyrromethane forms.

Substitution: Various substituted dipyrromethane derivatives.

科学研究应用

Biological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of dipyrromethane exhibit significant antimicrobial properties. For instance, studies have demonstrated that BODIPY dyes derived from dipyrromethanes show effective antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . These compounds can disrupt bacterial membranes or interfere with metabolic processes.

2.2 Antioxidant Properties

Dipyrromethane derivatives also display antioxidant capabilities. They can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases. The ability to scavenge free radicals makes these compounds valuable in biomedical applications aimed at reducing oxidative stress .

Photophysical Applications

3.1 Fluorescent Dyes

5,5'-Dimethyldipyrromethane is utilized in creating fluorescent dyes known as BODIPYs (Boron-Dipyrromethene). These dyes are renowned for their high fluorescence quantum yields and stability under various conditions. Their applications extend to bioimaging and labeling biomolecules due to their excellent photophysical properties .

3.2 Sensors

The unique electronic properties of dipyrromethanes enable their use in chemosensors for detecting metal ions and small molecules. The ability to undergo changes in fluorescence upon binding to specific analytes makes them suitable for environmental monitoring and clinical diagnostics .

Industrial Applications

4.1 Corrosion Inhibition

Recent studies have explored the use of dipyrromethanes as corrosion inhibitors in metal protection applications. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, making them valuable in industrial settings .

4.2 Material Science

In material science, this compound is being investigated for its potential use in organic photovoltaics and organic light-emitting diodes (OLEDs). Its electronic properties can enhance the efficiency of these devices, contributing to advancements in renewable energy technologies .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BODIPY derivatives against various pathogens using disc diffusion methods. The results indicated a substantial reduction in bacterial growth with increasing concentrations of the dipyrromethane derivative, highlighting its potential as a therapeutic agent .

Case Study 2: Corrosion Resistance

Another investigation focused on the application of dipyrromethane as a corrosion inhibitor in steel samples exposed to saline environments. The study reported an impressive decrease in corrosion rates when treated with dipyrromethane derivatives compared to untreated controls .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological | Antimicrobial activity | Effective against E. coli and S. aureus |

| Biological | Antioxidant properties | Scavenges reactive oxygen species |

| Photophysical | Fluorescent dyes | High quantum yield; stable under light |

| Photophysical | Sensors | Detects metal ions; changes fluorescence |

| Industrial | Corrosion inhibition | Reduces corrosion rates significantly |

| Material Science | Organic photovoltaics | Enhances efficiency of solar cells |

作用机制

The mechanism of action of 5,5’-Dimethyldipyrromethane involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions.

相似化合物的比较

Dipyrromethane: The parent compound without methyl groups.

5,5’-Dibromodipyrromethane: A derivative with bromine substituents.

5,5’-Dichlorodipyrromethane: A derivative with chlorine substituents.

Comparison:

5,5’-Dimethyldipyrromethane is unique due to the presence of methyl groups, which can influence its reactivity and stability compared to its unsubstituted or halogen-substituted counterparts. The methyl groups can provide steric hindrance and electronic effects, making it a valuable compound for specific synthetic applications.

生物活性

5,5'-Dimethyldipyrromethane is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Antimicrobial Properties

Research indicates that dipyrromethanes, including this compound, exhibit significant antimicrobial activity. Studies have shown strong effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For instance, certain derivatives have demonstrated potent inhibition of bacterial growth, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Its mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation. Notably, compounds derived from dipyrromethanes have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting metabolic pathways essential for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This dual inhibition leads to depletion of ATP pools in cancer cells, ultimately triggering cell death .

- Receptor Modulation : It may interact with various receptors and kinases that are crucial in cell signaling pathways. This modulation can alter the cellular responses to external stimuli, contributing to its anticancer effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against MRSA and other resistant strains. |

| Study 2 | Anticancer Mechanism | Showed that dipyrromethane derivatives induce apoptosis in cancer cells via ATP depletion. |

| Study 3 | Enzyme Inhibition | Identified dual inhibition of GARFTase and AICARFTase as a mechanism for anticancer activity. |

属性

IUPAC Name |

2-[2-(1H-pyrrol-2-yl)propan-2-yl]-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,9-5-3-7-12-9)10-6-4-8-13-10/h3-8,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATXIKIAELSWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CN1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462934 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99840-54-7 | |

| Record name | 5,5'-DIMETHYLDIPYRROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。